4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide
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Overview
Description
4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide is an organic compound with a complex structure that includes a benzamide core, a butoxy group, and a methanesulfonyl-substituted tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the butoxy group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Butoxy Group: This step may involve the alkylation of a hydroxyl group with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methanesulfonyl Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the butoxy group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with alkyl halides as electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Butoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)benzamide: shares similarities with other benzamide derivatives and tetrahydroquinoline compounds.
Methanesulfonyl-substituted compounds: These compounds often exhibit similar reactivity and biological activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-butoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-4-14-27-19-11-8-17(9-12-19)21(24)22-18-10-7-16-6-5-13-23(20(16)15-18)28(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
InChI Key |
VQVYKOLLOKUOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Origin of Product |
United States |
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